molecular formula C12H16ClN3 B11873217 4-Hydrazino-2,5,8-trimethylquinoline hydrochloride CAS No. 1172431-20-7

4-Hydrazino-2,5,8-trimethylquinoline hydrochloride

Cat. No.: B11873217
CAS No.: 1172431-20-7
M. Wt: 237.73 g/mol
InChI Key: DTKKPBLBJKXLCJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazino-2,5,8-trimethylquinoline hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2,5,8-trimethylquinoline.

    Hydrazination: The quinoline derivative undergoes a hydrazination reaction where hydrazine is introduced to form the hydrazino group at the 4-position of the quinoline ring.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the hydrazino compound with hydrochloric acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazino-2,5,8-trimethylquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form azo or azoxy compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

4-Hydrazino-2,5,8-trimethylquinoline hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydrazino-2,5,8-trimethylquinoline hydrochloride involves its interaction with various molecular targets:

    Molecular Targets: The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.

    Pathways Involved: The compound can interfere with cellular pathways by modifying key proteins, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoquinoline: Similar structure but with an amino group instead of a hydrazino group.

    2,5,8-Trimethylquinoline: Lacks the hydrazino group, making it less reactive.

    4-Hydrazinoquinoline: Similar but without the methyl substitutions.

Uniqueness

4-Hydrazino-2,5,8-trimethylquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the hydrazino group at the 4-position, along with three methyl groups, makes it a valuable compound for various research applications.

Properties

CAS No.

1172431-20-7

Molecular Formula

C12H16ClN3

Molecular Weight

237.73 g/mol

IUPAC Name

(2,5,8-trimethylquinolin-4-yl)hydrazine;hydrochloride

InChI

InChI=1S/C12H15N3.ClH/c1-7-4-5-8(2)12-11(7)10(15-13)6-9(3)14-12;/h4-6H,13H2,1-3H3,(H,14,15);1H

InChI Key

DTKKPBLBJKXLCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=NC2=C(C=C1)C)C)NN.Cl

Origin of Product

United States

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